molecular formula C23H25N5O8S2 B2966572 N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide CAS No. 312927-12-1

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide

Número de catálogo: B2966572
Número CAS: 312927-12-1
Peso molecular: 563.6
Clave InChI: VWTQFETVVSBKRD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C23H25N5O8S2 and its molecular weight is 563.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H27N5O5S2
  • Molecular Weight : 541.6 g/mol
  • IUPAC Name : (E)-N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-propan-2-ylphenyl)prop-2-enamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may bind to enzymes involved in critical cellular processes, thereby inhibiting their activity. This is particularly relevant in cancer treatment where enzyme inhibition can lead to reduced tumor growth.
  • DNA Interaction : Similar compounds have shown the ability to bind DNA and inhibit DNA-dependent enzymes, suggesting that this compound may also exhibit similar properties. This interaction can lead to disruptions in DNA replication and transcription, which are crucial for cancer cell proliferation .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally similar to this compound. For instance:

  • In Vitro Studies : Compounds with similar structures have been tested against various cancer cell lines such as A549 (lung cancer), HCC827, and NCI-H358. The results indicated IC50 values ranging from 0.85 μM to 7.02 μM across different assays, demonstrating significant cytotoxicity against these cancer cells .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored:

  • Testing Against Bacteria : Antimicrobial efficacy was evaluated using broth microdilution methods against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. Compounds with similar moieties showed promising antibacterial activity, suggesting that this compound may also possess such properties .

Data Summary

Activity Type Cell Line/Organism IC50 Values (μM) Reference
AntitumorA5492.12 ± 0.21
AntitumorHCC8275.13 ± 0.97
AntitumorNCI-H3580.85 ± 0.05
AntimicrobialE. coli-
AntimicrobialS. aureus-

Case Studies and Research Findings

  • Antitumor Efficacy : A study demonstrated that related compounds exhibited stronger antitumor effects in 2D assays compared to 3D models, indicating that the compound's effectiveness may vary depending on the assay type used .
  • Mechanistic Insights : Research has suggested that the binding affinity of these compounds to DNA could be a key factor in their biological activity, potentially leading to new therapeutic strategies in cancer treatment .
  • Clinical Relevance : Some derivatives have progressed through clinical trials, showcasing their potential as therapeutic agents against various cancers and infectious diseases .

Propiedades

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O8S2/c1-34-21-15-20(25-23(26-21)35-2)27-37(30,31)18-9-5-17(6-10-18)24-22(29)16-3-7-19(8-4-16)38(32,33)28-11-13-36-14-12-28/h3-10,15H,11-14H2,1-2H3,(H,24,29)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTQFETVVSBKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.